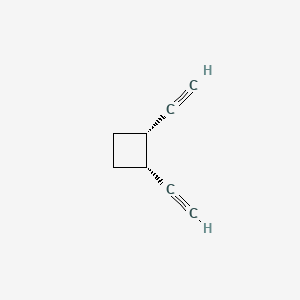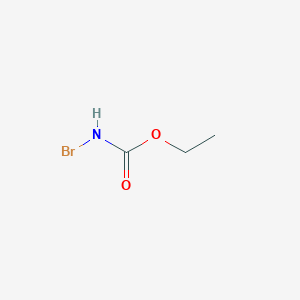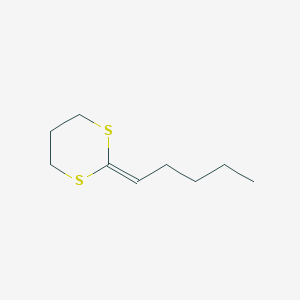![molecular formula C12H21N3O2 B14639195 1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol CAS No. 54127-99-0](/img/structure/B14639195.png)
1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and an oxy group, as well as a propan-2-ylamino group attached to a propanol backbone. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Métodos De Preparación
The synthesis of 1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 5-ethylpyrimidine-4-ol with 3-chloro-2-(propan-2-ylamino)propan-1-ol under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the pyrimidine derivative attacks the chloro group of the propanol derivative, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential activity against various pests and weeds.
Mecanismo De Acción
The mechanism of action of 1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular functions and ultimately cell death.
Comparación Con Compuestos Similares
1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as pyrimidine derivatives with different substituents. Some similar compounds include:
- 1-[(5-Methylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- 1-[(5-Chloropyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
- 1-[(5-Fluoropyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
54127-99-0 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(5-ethylpyrimidin-4-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H21N3O2/c1-4-10-5-13-8-15-12(10)17-7-11(16)6-14-9(2)3/h5,8-9,11,14,16H,4,6-7H2,1-3H3 |
Clave InChI |
VACMNMSZOQXYFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=CN=C1OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

![4-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14639131.png)

![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)



![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)

![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
